molecular formula C17H19F2N7OS B12377172 JAK kinase-IN-1

JAK kinase-IN-1

Cat. No.: B12377172
M. Wt: 407.4 g/mol
InChI Key: KMKBAGGBSQRDBI-LXVYMNJGSA-N
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Description

JAK kinase-IN-1 is a compound that inhibits the activity of Janus kinases, a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway. This pathway is involved in various cellular processes, including immune response, cell growth, and differentiation. This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JAK kinase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of high-performance machine learning techniques combined with structure-based pharmacophore modeling to identify potential inhibitors . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

JAK kinase-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JAK kinase-IN-1 is unique due to its specific inhibition of Janus kinases, making it a valuable tool for studying the JAK-STAT pathway and its role in various diseases. Its high selectivity and potency distinguish it from other similar compounds .

Properties

Molecular Formula

C17H19F2N7OS

Molecular Weight

407.4 g/mol

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-thia-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone

InChI

InChI=1S/C17H19F2N7OS/c1-24-6-10(5-21-24)22-16-20-3-2-13(23-16)25-7-11-9-28-14(8-25)26(11)15(27)12-4-17(12,18)19/h2-3,5-6,11-12,14H,4,7-9H2,1H3,(H,20,22,23)/t11?,12-,14?/m0/s1

InChI Key

KMKBAGGBSQRDBI-LXVYMNJGSA-N

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CSC(C3)N4C(=O)[C@@H]5CC5(F)F

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CSC(C3)N4C(=O)C5CC5(F)F

Origin of Product

United States

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